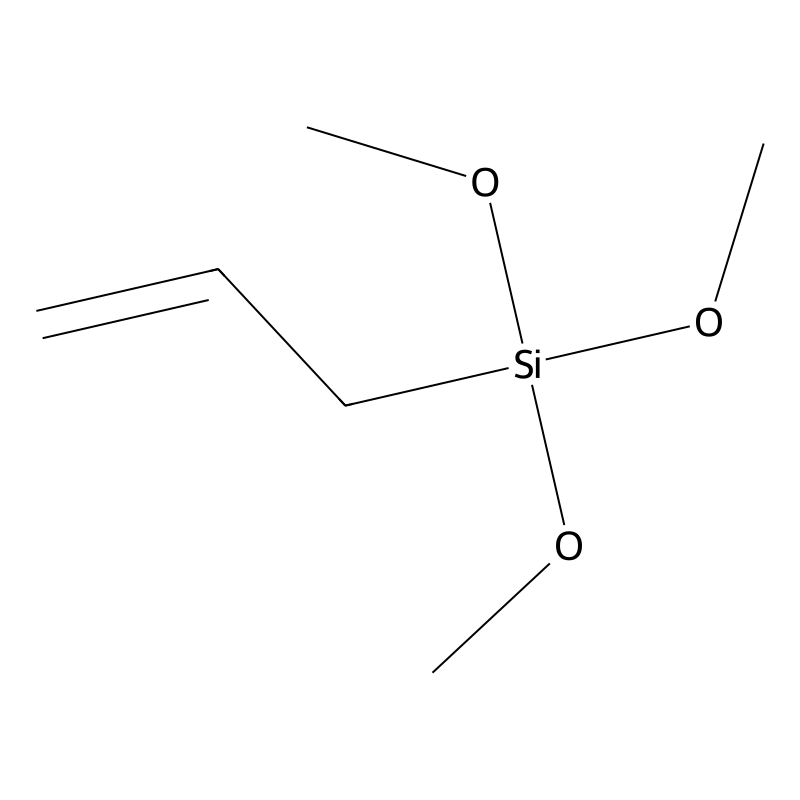

Allyltrimethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

- Allylation Reagent: ATMS acts as a versatile allylating agent, introducing an allyl group (H2C=CH-CH2-) to various organic molecules. This transformation is crucial in forming carbon-carbon bonds and creating new functionalities essential for synthesizing complex molecules like pharmaceuticals, natural products, and advanced materials [].

- Regioselective enol ether formation: ATMS reacts with ketones, aldehydes, and imines in the presence of Lewis acids and fluoride ions to generate enol trimethoxysilyl ethers regioselectively. These silyl ethers serve as valuable intermediates in various organic syntheses, including the asymmetric synthesis of quaternary carbon centers [].

Materials Science

- Precursor for organic-inorganic hybrid materials: ATMS can be hydrolyzed and condensed to form siloxane networks, creating organic-inorganic hybrid materials. These materials possess unique properties, combining the organic component's processability with the inorganic component's stability and mechanical strength. This makes them valuable for developing various applications, including:

- Coatings: ATMS-derived coatings exhibit excellent adhesion, water repellency, and scratch resistance, making them suitable for protecting surfaces and enhancing their functionality [].

- Adhesives: ATMS can be incorporated into adhesives to improve their bonding strength and durability [].

- Resins: ATMS is used in the synthesis of advanced resins with tailored properties for various applications, such as electronics and composites [].

Allyltrimethoxysilane is an organosilicon compound with the chemical formula C₆H₁₄O₃Si. It features a trimethoxysilane group attached to an allyl group, making it a versatile reagent in organic synthesis. This compound is primarily utilized as an allylating agent, which facilitates the introduction of allyl groups into various organic molecules, including carbonyl compounds such as aldehydes and ketones. Its structure allows it to participate in a variety of

- Sakurai Reaction: This reaction involves the addition of carbon electrophiles to allyltrimethoxysilane, catalyzed by strong Lewis acids. The mechanism typically generates a β-silyl carbocation intermediate, which is stabilized by the silicon atom, allowing for effective nucleophilic attack on electrophilic centers .

- Allylation of Carbonyl Compounds: Allyltrimethoxysilane can react with carbonyl compounds (aldehydes and ketones) to form homoallylic alcohols. This reaction is crucial in synthesizing complex organic molecules .

Allyltrimethoxysilane can be synthesized through various methods:

- Direct Silylation: One common method involves the reaction of allylic alcohols with trimethoxysilane in the presence of a catalyst (such as palladium), which promotes the formation of the desired allylsilane under mild conditions .

- Hydrosilylation Reactions: Another approach includes hydrosilylation reactions where alkenes react with silanes in the presence of catalysts to yield allylsilanes. This method allows for regioselective synthesis depending on the reaction conditions and catalysts used .

Allyltrimethoxysilane has various applications across different fields:

- Organic Synthesis: It serves as a key reagent for introducing allyl groups into organic molecules, which can be further transformed into complex structures.

- Silane Coupling Agents: In materials science, it acts as a coupling agent that enhances adhesion between organic polymers and inorganic materials.

- Coatings and Adhesives: Its properties make it suitable for use in coatings and adhesives that require improved durability and chemical resistance.

Studies on the interactions of allyltrimethoxysilane with other compounds are essential for understanding its reactivity and potential applications. Research has shown that it can effectively react with various electrophiles, leading to diverse products that are useful in synthetic chemistry. Furthermore, its interactions with different catalysts can significantly influence reaction outcomes, highlighting its versatility as a reagent.

Allyltrimethoxysilane shares similarities with other organosilicon compounds but has unique characteristics that distinguish it from them. Here are some comparable compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Allyltriethylsilane | Allylsilane | Similar reactivity but different alkyl groups |

| Trimethylsilyl chloride | Silyl chloride | Used for silylation but lacks the allylic group |

| Vinyltrimethoxysilane | Vinylsilane | Contains a vinyl group instead of an allyl group |

| Propyltrimethoxysilane | Alkylsilane | Similar siloxy group but different alkyl chain |

Allyltrimethoxysilane's unique feature lies in its ability to introduce allylic functionalities into organic substrates selectively, making it particularly valuable in synthetic organic chemistry compared to other silanes that may not offer this specificity .

Laboratory-Scale Synthesis Techniques

Laboratory-scale synthesis of allyltrimethoxysilane encompasses several well-established methodologies, each presenting distinct advantages and limitations. The primary synthetic approaches include direct alcoholysis reactions, metal-mediated coupling processes, and catalytic transformations that enable efficient preparation under controlled conditions.

The most widely employed laboratory synthesis involves the direct reaction between allyldichlorosilane and methanol [1] [2]. This straightforward approach proceeds via nucleophilic substitution where methanol molecules sequentially replace chlorine atoms on the silicon center. The reaction typically occurs at room temperature without requiring external catalysts, making it accessible for routine laboratory preparation. However, this method suffers from modest yields, typically achieving only 40% conversion under standard conditions [1].

The reaction mechanism involves the formation of hydrogen chloride as a byproduct, which must be effectively removed to drive the equilibrium toward product formation [1]. The process generates approximately 0.9 moles of hydrogen chloride gas per mole of allyldichlorosilane, necessitating appropriate ventilation systems and neutralization protocols in laboratory settings. Analysis by gas chromatography typically reveals the presence of unreacted starting materials and side products, including methoxypropyltrimethoxysilane formed through rearrangement reactions [1].

Alternative synthetic routes have been developed to address the limitations of direct alcoholysis. The Grignard-based approach utilizing allyl chloride and metallic silicon demonstrates significantly improved yields, achieving 84% conversion under optimized conditions . This method employs magnesium and aluminum metals as reducing agents in the presence of divinyl ether solvent at 50°C for five hours . The resulting product exhibits high purity with gas chromatographic analysis showing 99.3% content and minimal impurities including moisture content of 50 parts per million and chloride levels of 1.2 parts per million .

Precursor Selection and Reaction Optimization

The selection of appropriate precursors significantly influences both the efficiency and practicality of allyltrimethoxysilane synthesis. Allyldichlorosilane serves as the preferred silicon-containing precursor due to its commercial availability and favorable reactivity profile [1] [4]. The compound possesses two reactive chlorosilane bonds that undergo sequential methanolysis under mild conditions, allowing for controlled reaction progression.

Methanol emerges as the optimal alcohol for the alkoxylation process, offering several advantages over higher alcohols [1] [5]. Its small molecular size facilitates rapid nucleophilic attack on the silicon center, while its low boiling point enables facile removal of excess reagent during product purification. The methanol-to-allyldichlorosilane molar ratio critically affects both yield and selectivity, with optimized protocols employing a slight excess of methanol to ensure complete conversion [1].

Temperature optimization plays a crucial role in maximizing reaction efficiency while minimizing side reactions. Studies demonstrate that maintaining reaction temperatures between 20°C and 40°C provides the optimal balance between reaction rate and selectivity [1]. Lower temperatures result in incomplete conversion, while elevated temperatures promote undesirable rearrangement reactions that reduce overall yield [6].

The addition sequence significantly impacts reaction outcomes, with dropwise addition of methanol to allyldichlorosilane proving superior to reverse addition or simultaneous mixing [1]. This approach allows for better heat management and reduces the formation of local concentration gradients that can lead to side reactions. The addition process typically requires 20 minutes for complete incorporation, during which the reaction mixture exhibits mild exothermic behavior [1].

Reaction atmosphere control prevents oxidative degradation of the allyl functionality and silicon-containing intermediates. Nitrogen or argon atmospheres effectively exclude atmospheric moisture and oxygen, which can interfere with the methanolysis process and lead to silanol formation [1]. The use of molecular sieves or other drying agents further enhances reaction efficiency by removing trace water that could compete with methanol for reaction with the chlorosilane groups.

Catalytic Systems for Efficient Synthesis

The development of catalytic systems for allyltrimethoxysilane synthesis has focused primarily on enhancing reaction rates and improving product selectivity rather than enabling alternative reaction pathways. While the direct alcoholysis reaction proceeds without external catalysts, several catalytic approaches have been investigated to optimize specific synthetic transformations.

Copper-based catalytic systems have demonstrated particular effectiveness in promoting controlled silicon-carbon bond formation reactions relevant to allyltrimethoxysilane synthesis [7]. Copper(I) chloride catalysts facilitate the direct synthesis of trimethoxysilane from silicon metal and methanol vapor, suggesting potential applications in modified synthetic routes [7]. These systems operate at elevated temperatures between 220°C and 260°C, achieving conversion rates exceeding 95% with high selectivity for the desired alkoxy-substituted products [8].

The mechanism of copper-catalyzed silicon-alcohol reactions involves the formation of copper alkoxide intermediates that facilitate nucleophilic attack on silicon centers [7]. The catalyst operates through a redox cycle where copper(I) species are oxidized to copper(II) during the bond-forming process, followed by reduction back to the active copper(I) state. This catalytic cycle enables the transformation to proceed under milder conditions than would be required for uncatalyzed thermal processes.

Fluoride-based activation systems represent another important class of catalytic transformations relevant to allyltrimethoxysilane chemistry [9] [10]. Tetrabutylammonium fluoride and related fluoride sources can activate alkoxysilanes toward nucleophilic substitution reactions through the formation of hypervalent silicon intermediates [10]. These systems prove particularly valuable for subsequent functionalization reactions of allyltrimethoxysilane rather than its initial synthesis.

The copper chloride-tetrabutylammonium triphenyldifluorosilicate catalytic system demonstrates remarkable efficiency for allylation reactions using allyltrimethoxysilane as the nucleophilic partner [11] [9]. This system operates with catalyst loadings between 1-10 mol% at ambient temperature in tetrahydrofuran solvent, achieving high yields for the allylation of aldehydes, ketones, and imines [11]. The mechanism involves the formation of copper alkoxide species that activate the allylsilane toward nucleophilic addition through coordination and subsequent fluoride-mediated silicon activation [11].

Silver-based catalytic systems offer complementary reactivity patterns for allyltrimethoxysilane transformations, particularly for enantioselective processes [12] [13]. Silver fluoride complexes with chiral phosphine ligands enable asymmetric allylation reactions with high enantioselectivity, achieving up to 80% enantiomeric excess under optimized conditions [12]. These systems operate at low temperatures between -78°C and -20°C, providing excellent control over stereochemistry through well-defined transition state geometries.

The development of metal-free catalytic systems using fluoride sources alone represents an important advancement in sustainable synthetic methodology [14] [15]. Tetrabutylammonium triphenyldifluorosilicate can serve as both the fluoride source and the catalyst for allyltrimethoxysilane activation, eliminating the need for metal co-catalysts [14]. This approach operates at ambient temperature with 20 mol% catalyst loading, providing good yields while avoiding potential metal contamination issues.

Optimization of catalytic systems requires careful consideration of multiple parameters including catalyst loading, temperature, solvent selection, and reaction time. Lower catalyst loadings generally provide more economical processes but may require extended reaction times or elevated temperatures to achieve complete conversion [11] [9]. Solvent polarity significantly affects catalyst efficiency, with polar aprotic solvents like tetrahydrofuran typically providing superior performance compared to non-polar alternatives [11].

The investigation of reaction kinetics reveals that most catalytic transformations of allyltrimethoxysilane follow second-order rate laws, being first-order in both the silicon-containing substrate and the electrophilic partner [10]. This kinetic behavior supports mechanisms involving rate-determining nucleophilic addition steps rather than catalyst activation processes. Temperature studies indicate moderate activation energies between 15-25 kcal/mol for most catalytic transformations, consistent with concerted bond-forming and bond-breaking processes [10].

GHS Hazard Statements

H226 (98.55%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (60.87%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (68.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant